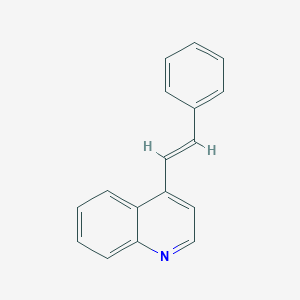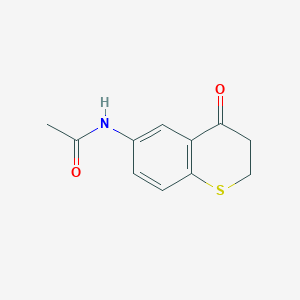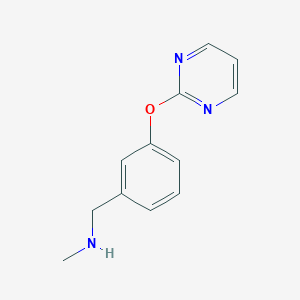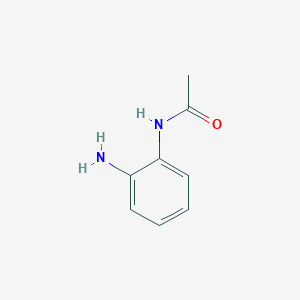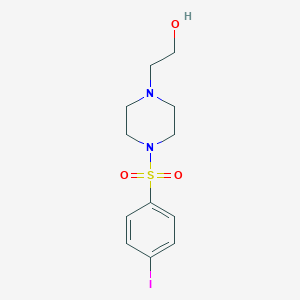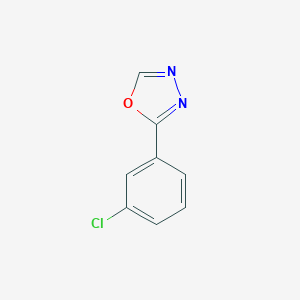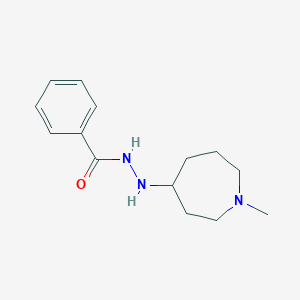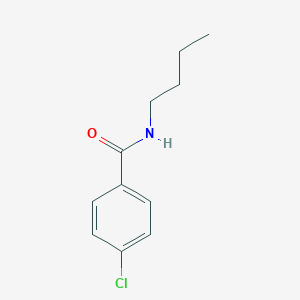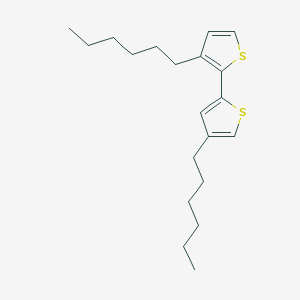
3,4'-Dihexyl-2,2'-bithiophene
Overview
Description
3,4’-Dihexyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected by a single bond, with hexyl groups attached to the 3 and 4 positions of one of the thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conducting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dihexyl-2,2’-bithiophene typically involves the reaction of 3-hexylthiophene with a suitable halogenating agent to form 3-hexyl-2-bromothiophene. This intermediate is then coupled with another 3-hexylthiophene molecule using a palladium-catalyzed cross-coupling reaction, such as the Stille or Suzuki coupling, to yield the desired product .
Industrial Production Methods: Industrial production of 3,4’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity. The product is typically purified using techniques like column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4’-Dihexyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.
Conducting Polymers: The compound is a key monomer in the synthesis of conducting polymers, which are used in flexible electronic devices.
Mechanism of Action
The mechanism of action of 3,4’-Dihexyl-2,2’-bithiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The hexyl groups enhance solubility and processability, while the conjugated thiophene rings facilitate charge delocalization. This compound interacts with molecular targets such as electrodes and active layers in electronic devices, contributing to their performance .
Comparison with Similar Compounds
4,4’-Dihexyl-2,2’-bithiophene: Similar structure but with hexyl groups at different positions.
3,3’-Dihexyl-2,2’-bithiophene: Another isomer with hexyl groups at the 3 positions of both thiophene rings.
3,3’‘-Dihexyl-2,2’5’,2’'-quaterthiophene: A longer conjugated system with four thiophene rings.
Uniqueness: 3,4’-Dihexyl-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both processability and performance are critical .
Properties
IUPAC Name |
3-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQMKAFKIYUBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463167 | |
| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135926-93-1 | |
| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4'-Dihexyl-2,2'-bithiophene contribute to the performance of organic photovoltaic devices?
A1: this compound serves as a building block for electron-donating polymers used in organic photovoltaic devices []. In the study, it was incorporated into a copolymer with pyrene and benzothiadiazole derivatives. The resulting terpolymer, poly(50DHBT-co-20PYR-co-30BHBTBT), exhibited promising performance as the electron donor material in a photovoltaic device, achieving a maximum power conversion efficiency of 1.31% []. This highlights the potential of this compound-based polymers for developing efficient organic solar cells.
Q2: What are the key structural features of this compound relevant to its application in organic electronics?
A2: this compound features a bithiophene core, providing extended conjugation for efficient charge transport []. The hexyl side chains enhance solubility in organic solvents, crucial for solution-processing techniques commonly employed in device fabrication []. This combination of electronic and processing properties makes this compound a valuable building block for organic electronic materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
